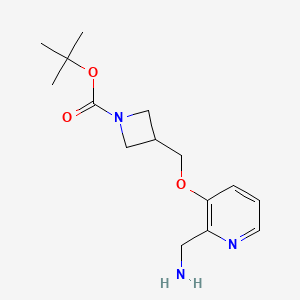
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group, an azetidine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is attached to the azetidine ring.
Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: To enhance reaction rates and selectivity.
Controlled reaction conditions: Such as temperature, pressure, and pH to maximize efficiency.
Purification techniques: Including crystallization, distillation, and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new functional groups.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interact with nucleic acids: Affecting gene expression or protein synthesis.
Participate in signaling pathways: Influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-((6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of an azetidine ring.
Tert-butyl (3S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H23N3O3 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
tert-butyl 3-[[2-(aminomethyl)pyridin-3-yl]oxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-11(9-18)10-20-13-5-4-6-17-12(13)7-16/h4-6,11H,7-10,16H2,1-3H3 |
Clé InChI |
QBVAXBGQLIYKIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(N=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B14880713.png)
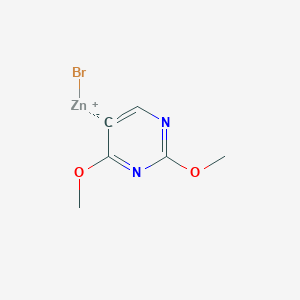


![2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine](/img/structure/B14880745.png)
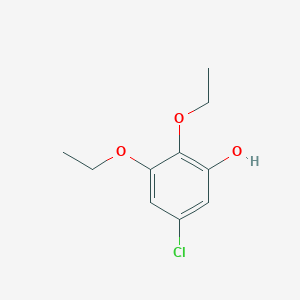
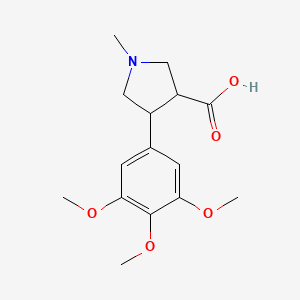
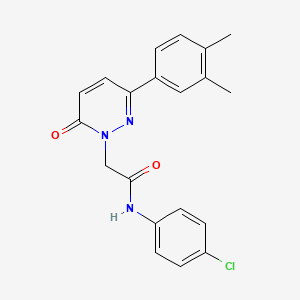
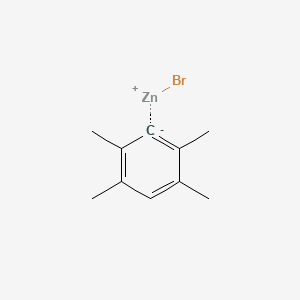
![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)
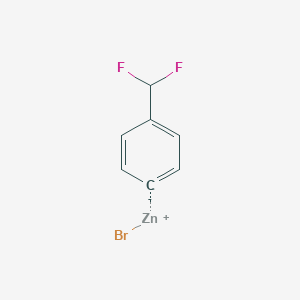
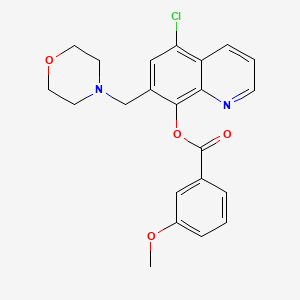
![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
